molecular formula C10H21N3O4S B2429066 tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate CAS No. 2225141-30-8

tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate

Cat. No.: B2429066
CAS No.: 2225141-30-8
M. Wt: 279.36
InChI Key: YVKYDEAABUDHNI-UHFFFAOYSA-N
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Description

tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate is an organic compound with the molecular formula C10H20N2O2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring

Properties

IUPAC Name

tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14)(H2,11,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKYDEAABUDHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-sulfamoylpiperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of tert-butyl (1-sulfamoylpiperidin-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane are used to remove the Boc group.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used in substitution reactions

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
One of the most significant applications of tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate is its antibacterial properties. Research indicates that compounds with similar structures exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds have shown efficacy at low concentrations comparable to established antibiotics like vancomycin and linezolid, making them promising candidates for treating drug-resistant infections .

Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the sulfonamide moiety is particularly relevant, as sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Anticancer Potential

Inhibition of Cyclin-Dependent Kinases
Recent studies have highlighted the potential of this compound in cancer therapy, particularly through its role in inhibiting cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is often implicated in cancer progression. Compounds that can selectively degrade CDK2 via the ubiquitin-proteasome pathway have shown promise in preclinical models . This suggests that this compound could be developed as a targeted cancer therapeutic.

Neuropharmacology

Potential in Neurological Disorders
There is emerging interest in the neuropharmacological applications of this compound. Its structural similarity to other piperidine derivatives suggests potential interactions with neurotransmitter systems. For instance, compounds that affect acetylcholine signaling pathways could be beneficial in treating conditions such as Alzheimer’s disease or schizophrenia. The modulation of neurotransmitter release and receptor activity may provide a therapeutic avenue worth exploring .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Compounds in the carbamate class can exhibit toxicity due to their mechanism of action as acetylcholinesterase inhibitors. Understanding the balance between therapeutic efficacy and potential toxicity is essential for developing safe pharmacological agents .

Data Summary Table

Application AreaKey FindingsReferences
Antibacterial ActivityEffective against MRSA and VREfm at low concentrations
Anticancer PotentialInhibits CDK2; potential for targeted cancer therapy
NeuropharmacologyPossible modulation of neurotransmitter systems
Toxicological ConsiderationsRisk of toxicity due to acetylcholinesterase inhibition

Mechanism of Action

The mechanism of action of tert-butyl (1-sulfamoylpiperidin-4-yl)carbamate primarily involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl piperidin-4-ylcarbamate: A similar compound with a Boc protecting group but lacking the sulfamoyl group.

    Tert-butyl (1-benzoylpiperidin-4-yl)carbamate: Another derivative with a benzoyl group instead of a sulfamoyl group

Uniqueness

tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical properties and potential biological activities. This group enhances the compound’s ability to interact with specific biological targets, making it a valuable tool in drug discovery and development .

Biological Activity

Tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and inflammation. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group attached to a piperidine ring with a sulfonamide moiety. The general structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

The biological activity of this compound has been linked to its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of β-secretase : This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Preliminary studies indicate that this compound may inhibit β-secretase activity, thereby reducing amyloid-beta aggregation .
  • Acetylcholinesterase Inhibition : Similar to other carbamate derivatives, it may exhibit acetylcholinesterase inhibitory activity, enhancing cholinergic neurotransmission .
  • NLRP3 Inflammasome Modulation : The compound has been suggested to modulate the NLRP3 inflammasome pathway, which is involved in inflammatory responses associated with several chronic diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects on neuronal cells exposed to amyloid-beta. The results indicate an increase in cell viability and a reduction in reactive oxygen species (ROS) production when treated with this compound alongside amyloid-beta peptides .

In Vivo Studies

In vivo models have shown mixed results regarding the efficacy of this compound. While some studies reported significant reductions in neuroinflammation and cognitive deficits in animal models of Alzheimer's disease, others indicated limited bioavailability in the brain, suggesting that further optimization of the compound's delivery system may be necessary .

Case Studies

  • Alzheimer's Disease Model : A study involving transgenic mice demonstrated that administration of this compound resulted in reduced levels of amyloid plaques and improved cognitive function compared to control groups. This suggests potential for therapeutic use in Alzheimer's disease management .
  • Inflammatory Response : In models of acute inflammation, the compound showed promise in reducing pro-inflammatory cytokine levels, indicating its potential utility in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
β-secretase InhibitionModerate inhibition observed; IC50 = 15.4 nM
Acetylcholinesterase InhibitionKinetic inhibition noted; Ki = 0.17 μM
Neuroprotection against Aβ toxicityIncreased cell viability; reduced ROS production
Modulation of NLRP3 inflammasomeDecreased IL-1β production; anti-inflammatory

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